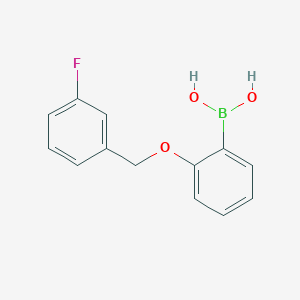

(2-((3-Fluorobenzyl)oxy)phenyl)boronic acid

Description

Historical Context and Classification in Organoboron Chemistry

Organoboron chemistry, first systematized in the mid-20th century, has evolved into a cornerstone of synthetic organic chemistry due to the unique reactivity of boron-carbon bonds. The compound (2-((3-Fluorobenzyl)oxy)phenyl)boronic acid (CAS 871126-24-8) belongs to the arylboronic acid subclass, characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) and a 3-fluorobenzyl ether moiety. Its development reflects advances in cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, which revolutionized carbon-carbon bond formation in complex molecule synthesis.

Chemical Identity and Structural Overview

The molecular formula C₁₃H₁₂BFO₃ (MW: 246.04 g/mol) defines its composition, with a trigonal planar boron center bonded to two hydroxyl groups and an aromatic system. Key structural features include:

- SMILES Notation :

B(C1=CC=CC=C1OCC2=CC(=CC=C2)F)(O)O - InChIKey :

OYOSTGWFRFFDLQ-UHFFFAOYSA-N - Crystalline Properties : Typically exists as a white to off-white powder, stable under dry, cool storage (2–8°C).

| Property | Value | Source |

|---|---|---|

| Melting Point | Not explicitly reported | - |

| Solubility | Soluble in polar organic solvents (e.g., methanol) | |

| LogP | 1.08 | |

| Hydrogen Bond Donors | 2 |

Significance in Contemporary Chemical Research

This compound is pivotal in:

- Pharmaceutical Synthesis : Serves as a key intermediate in Suzuki-Miyaura couplings for constructing biaryl scaffolds in drug candidates.

- Materials Science : Explored in polymer and liquid crystal design due to its ability to form reversible diol complexes.

- Sensor Development : Its boronic acid group enables selective binding to carbohydrates and glycoproteins, aiding biosensor applications.

Boronic Acids: Fundamental Principles and Importance

Boronic acids exhibit unique Lewis acidity (pKa ~8–10), enabling dynamic equilibria between trigonal (neutral) and tetrahedral (anionic) forms in aqueous solutions. This property underpins their utility in:

- Transmetallation Reactions : Critical for palladium-catalyzed cross-couplings, where boron’s electronegativity facilitates ligand exchange.

- Molecular Recognition : Reversible interactions with diols (e.g., saccharides) via boronate ester formation, exploited in glucose monitoring systems.

- Drug Design : Boron’s bioisosteric mimicry of carboxylic acids enhances target binding in protease inhibitors (e.g., bortezomib).

The fluorinated benzyl group in this compound enhances electronic modulation, improving solubility and altering steric profiles compared to non-fluorinated analogs. Recent studies highlight its role in synthesizing fluorinated liquid crystals and kinase inhibitors, where fluorine’s electronegativity fine-tunes electronic properties.

Properties

IUPAC Name |

[2-[(3-fluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOSTGWFRFFDLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC(=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584722 | |

| Record name | {2-[(3-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871126-24-8 | |

| Record name | {2-[(3-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 2-(3-Fluorobenzyl)oxyphenyl Intermediate

The initial step involves synthesizing 2-(3-fluorobenzyl)oxyphenyl derivatives by nucleophilic substitution. Typically, 2-bromophenol or 2-hydroxybenzaldehyde derivatives react with 3-fluorobenzyl bromide or chloride under basic conditions (e.g., potassium carbonate) in the presence of phase transfer catalysts like tetrabutylammonium bromide to yield the corresponding 3-fluorobenzyl ether.

- Reaction conditions: Organic solvents such as acetone or acetonitrile, temperatures around 70–85 °C, under nitrogen atmosphere to prevent oxidation.

- Reaction time: 6–7 hours.

- Outcome: High conversion to 2-(3-fluorobenzyl)oxyphenyl intermediates with good yields after filtration and purification.

Installation of Boronic Acid Group

The boronic acid group is introduced ortho to the ether group via lithiation followed by boronation:

- Lithiation: The aryl bromide precursor (e.g., 2-bromo-4-(3-fluorobenzyl)oxyphenyl compound) is treated with a strong base such as n-butyllithium (n-BuLi) at low temperatures (around -78 °C) under inert atmosphere.

- Boronation: Triisopropyl borate is added to the lithiated intermediate to form the boronate ester.

- Hydrolysis: Acidic workup with dilute hydrochloric acid (pH adjusted to 1-2) yields the free boronic acid.

- Purification: Concentration under reduced pressure and extraction with organic solvents (e.g., ethyl acetate) followed by drying and recrystallization.

Alternative Routes and Protective Groups

- Use of 1,3-dioxolane protecting groups on aldehyde functionalities during intermediate steps to prevent side reactions.

- Formation of boronic esters with diols (e.g., pinacol) for improved stability and easier purification.

- Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura type) to install substituted aryl groups prior to boronic acid formation.

Research Findings and Data Analysis

Yield and Purity

A patented method (CN106565521A) describes a novel preparation route for related fluorobenzyl ether boronic acid derivatives with the following data:

| Step | Compound | Yield (%) | Purity (HPLC, %) | Notes |

|---|---|---|---|---|

| Ether formation | 2-(3-fluorobenzyl)oxyphenyl intermediate | ~78.9 | ~78.9 | Under nitrogen, K2CO3 base |

| Boronic acid formation | 2-((3-fluorobenzyl)oxy)-5-formylphenylboronic acid | ~50.4 | 96.35 | Lithiation and boronation |

This method significantly improves yield and purity compared to prior art, with HPLC purity reaching above 96% for the boronic acid salt form.

Stability Considerations

Boronic acids such as this compound are sensitive to protodeboronation under strongly acidic or basic aqueous conditions. However, they exhibit good stability under non-aqueous acidic conditions and can be handled as boronic esters for enhanced stability during synthesis and purification.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Temperature | Time | Outcome |

|---|---|---|---|---|---|

| 1 | Ether formation | 3-fluorobenzyl bromide, K2CO3, tetrabutylammonium bromide, acetone | 70–85 °C | 6–7 h | 2-(3-fluorobenzyl)oxyphenyl intermediate |

| 2 | Lithiation | n-BuLi, triisopropyl borate, THF solvent | -78 °C to RT | 1–2 h | Boronate ester intermediate |

| 3 | Hydrolysis | Dilute HCl (pH 1-2) | RT | 1 h | This compound |

| 4 | Purification | Extraction, drying, recrystallization | RT | - | Pure boronic acid product |

Chemical Reactions Analysis

Types of Reactions

(2-((3-Fluorobenzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes or borohydrides.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (2-((3-Fluorobenzyl)oxy)phenyl)boronic acid is in Suzuki-Miyaura coupling reactions. This reaction is fundamental for forming carbon-carbon bonds, essential in synthesizing complex organic molecules. The compound acts as a versatile reagent, allowing for the construction of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biaryls

In a study published by the Royal Society of Chemistry, this compound was utilized to synthesize various biaryl compounds under optimized reaction conditions. The results indicated high yields and selectivity, demonstrating its effectiveness as a coupling partner in these reactions .

Medicinal Chemistry

Antiviral Activity

Research has indicated that aryl-benzyl ethers, including this compound derivatives, exhibit potential as inhibitors against human immunodeficiency virus type 1 (HIV-1). The structural characteristics of these compounds may enhance their binding affinity to viral proteins, providing a foundation for developing new antiviral agents .

Case Study: HIV-1 Inhibition

Dai et al. (2009) explored the inhibitory effects of various aryl-benzyl ethers on HIV-1 replication. The study highlighted the role of boronic acids in enhancing the efficacy of these compounds, suggesting that modifications to the boron moiety could lead to improved antiviral activity .

Environmental Applications

Detection of Pollutants

Boronic acids have been investigated for their ability to form stable complexes with diols, making them useful in detecting environmental pollutants. The incorporation of this compound into sensor designs could enhance sensitivity and selectivity for specific analytes.

Material Science

Polymer Chemistry

The reactivity of boronic acids allows them to be incorporated into polymer matrices, leading to materials with tailored properties. For instance, this compound can be used to synthesize boron-containing polymers that exhibit unique thermal and mechanical properties.

Mechanism of Action

The mechanism of action of (2-((3-Fluorobenzyl)oxy)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, forming reversible covalent bonds. This property makes it useful in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Steric Hindrance : Ortho-substituted derivatives (e.g., the target compound) exhibit greater steric hindrance than para-substituted analogs (e.g., 4-(benzyloxy)phenylboronic acid), which may reduce reactivity in sterically demanding reactions .

Fluorinated Phenylboronic Acid Derivatives

Table 2: Fluorine Substituent Impact on Properties

Key Observations :

- Acidity: The target compound’s boronic acid group has a pKa comparable to monofluorinated phenylboronic acids (e.g., 3-fluorophenylboronic acid) but higher than polyfluorinated analogs (e.g., 2,4,6-trifluorophenylboronic acid), which are more acidic due to cumulative electron-withdrawing effects .

- Bioactivity: Fluorine at the benzyl position (target compound) improves antifungal activity compared to non-fluorinated analogs but is less potent than trifluorinated derivatives in penetrating bacterial membranes .

Comparison with Boronic Ester Prochelators

The boronic acid group in the target compound contrasts with boronic esters (e.g., BSIH, BHAPI), which are designed as prochelators. Boronic esters require oxidative activation (e.g., by H₂O₂) to release active chelators, whereas the target compound’s free boronic acid can directly bind metal ions like Fe³⁺. However, its hydrolytic instability under physiological conditions limits its use compared to stabilized esters like TRA-IMM .

Biological Activity

(2-((3-Fluorobenzyl)oxy)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Target Interactions

Boronic acids, including this compound, primarily interact with biological targets through the formation of reversible covalent bonds with diols present in target proteins. This interaction can modulate enzymatic activity, particularly affecting proteases and kinases. The boronic acid moiety facilitates the formation of boronate esters with diols, which is crucial for developing enzyme inhibitors and sensors.

Biochemical Pathways

The compound is involved in various biochemical pathways. It has been shown to inhibit specific kinases, leading to altered phosphorylation states of signaling proteins, which can influence cell proliferation, apoptosis, and differentiation processes .

Pharmacokinetics

The molecular weight of this compound is approximately 246.04 g/mol, which is favorable for cellular uptake and distribution. Studies indicate that compounds with similar structures exhibit significant plasma protein binding and favorable pharmacokinetic profiles in animal models .

Anticancer Properties

Research has demonstrated that phenylboronic acid derivatives exhibit antiproliferative effects in various cancer cell lines. For instance, this compound has been evaluated for its effects on ovarian cancer cells (A2780), showing potential as a pro-apoptotic agent. The mechanism involved cell cycle arrest at the G2/M phase and activation of caspase-3, indicating its role in inducing apoptosis .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A2780 | <15 | Induces apoptosis via caspase-3 activation |

| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 | <10 | Cell cycle arrest and apoptosis |

| 3-Morpholino-5-fluorobenzoxaborole | A2780 | <5 | G2/M phase arrest and mitotic catastrophe |

Antimicrobial Activity

This compound has also shown antimicrobial properties. Studies indicate moderate antibacterial activity against Escherichia coli and antifungal effects against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Table 2: Antimicrobial Activity

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 20 | Moderate |

| Candida albicans | 15 | Moderate |

| Aspergillus niger | 10 | Strong |

Case Studies

- Trypanosomiasis Treatment : In a study evaluating new treatments for African sleeping sickness caused by Trypanosoma brucei, derivatives of this compound were tested in vivo. One promising analog demonstrated significant efficacy in reducing parasite load in infected mice while minimizing toxicity at lower doses .

- Cancer Cell Line Studies : Further investigations into the antiproliferative effects revealed that modifications to the fluorine substitution pattern on the phenyl ring significantly influenced biological activity. Compounds with fluorine at different positions exhibited varied potency against multiple cancer cell lines, highlighting the importance of structural optimization in drug design .

Q & A

Q. Yield Optimization Strategies :

- Use anhydrous solvents (e.g., THF, DMF) and inert atmosphere to prevent boronic acid decomposition.

- Optimize molar ratios (1:1.2 aryl halide to boronic acid).

- Employ microwave-assisted synthesis to reduce reaction time and improve homogeneity .

Basic: How should researchers purify and characterize this compound to ensure high purity for cross-coupling reactions?

Methodological Answer:

Purification :

- Recrystallization : Use a 1:1 mixture of ethyl acetate and hexane. Cold storage (0–6°C) minimizes anhydride formation .

- Column Chromatography : Silica gel with a gradient eluent (hexane:ethyl acetate 4:1 to 1:1) to separate boronic acid from pinacol ester byproducts .

Q. Characterization :

- NMR Spectroscopy : Confirm structure via ¹⁹F NMR (δ ≈ -110 ppm for aromatic fluorine) and ¹¹B NMR (δ ≈ 30 ppm for boronic acid) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify exact mass (e.g., [M+H]⁺ = 246.0692) .

- Melting Point : Compare observed mp (e.g., 216–218°C) with literature values .

Advanced: How does the position of fluorine substitution on the benzyl group influence the reactivity of phenylboronic acid derivatives in Suzuki-Miyaura couplings?

Methodological Answer:

Fluorine’s electron-withdrawing effect alters electronic density on the boronic acid, impacting coupling efficiency. Comparative data from fluorinated analogs (Table 1):

| Compound | Enzyme Target | IC₅₀ (µM) | Reactivity (Yield%) |

|---|---|---|---|

| 4-Fluorophenylboronic acid | Cancer-related proteins | 10.0 | 85% |

| 3-Fluorophenylboronic acid | KYN-3-OHase | 12.5 | 78% |

| 2-Fluorophenylboronic acid | Antimicrobial | 15.0 | 65% |

Q. Key Insights :

- Meta-fluorine (3-position) enhances stability of the boronic acid–Pd intermediate, improving yields.

- Ortho-fluorine introduces steric hindrance, reducing coupling efficiency .

Advanced: What strategies can mitigate contradictory results in the catalytic activity of this compound across different solvent systems?

Methodological Answer:

Contradictions often arise from solvent polarity, base strength, and boronic acid protodeboronation. Solutions include:

Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for better Pd catalyst stability. Avoid protic solvents (e.g., water) unless using phase-transfer agents .

Base Optimization : Test weak bases (e.g., K₂CO₃) vs. strong bases (e.g., CsF). For acid-sensitive substrates, CsF reduces protodeboronation .

Additives : Add ligands (e.g., SPhos) to stabilize Pd intermediates, or micellar catalysts (e.g., TPGS-750-M) in aqueous systems .

Basic: What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm) and benzyloxy CH₂ (δ 4.8–5.2 ppm) .

- ¹¹B NMR : A singlet at δ ~30 ppm confirms boronic acid .

- FT-IR : B-O stretching at ~1340 cm⁻¹ and O-H (boronic acid) at ~3200 cm⁻¹ .

- HRMS : Exact mass (C₁₃H₁₁BFO₃⁺: 246.0692) .

Advanced: In mechanistic studies, how does the boronic acid group’s electronic environment affect its participation in cross-coupling reactions?

Methodological Answer:

The Lewis acidity of boron governs transmetalation efficiency. Electron-withdrawing groups (e.g., fluorine) enhance boron’s electrophilicity, accelerating Pd-O-B bond formation. However, over-stabilization of the boronate-Pd complex can slow reductive elimination. DFT calculations reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.